6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one
Description
Significance of the Benzo[d]oxazolone Scaffold in Contemporary Academic Research
The benzo[d]oxazolone scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities. The unique physicochemical profile of the benzoxazolone nucleus, which includes both lipophilic and hydrophilic parts and weakly acidic characteristics, makes it an attractive framework for drug design. esisresearch.org The structure also allows for chemical modifications on both the benzene (B151609) and oxazolone (B7731731) rings, enabling the synthesis of diverse derivatives. esisresearch.org
Research has demonstrated that compounds containing the benzo[d]oxazolone core possess a broad spectrum of pharmacological properties, including:
Anti-inflammatory and Analgesic Effects: Many benzoxazolone derivatives have been synthesized and evaluated for their potential to alleviate inflammation and pain. nih.gov
Antimicrobial Activity: The scaffold is a component of various compounds with antibacterial and antifungal properties.
Anticancer Properties: Certain derivatives have shown cytotoxicity against various cancer cell lines. esisresearch.org
Neuroprotective Effects: The versatility of the scaffold has also led to its investigation in the context of neurodegenerative diseases. esisresearch.org
The wide range of biological activities has led to the commercialization of some benzoxazolone-based molecules, with others currently in clinical trials. esisresearch.org
Influence of Halogenation (Bromine and Fluorine) on the Chemical Reactivity and Biological Activity Profiles of Benzo[d]oxazolone Derivatives
The introduction of halogen atoms, such as bromine and fluorine, onto the benzo[d]oxazolone scaffold can significantly modulate the chemical reactivity and biological activity of the resulting derivatives. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.
Bromine Substitution: The incorporation of bromine into the benzoxazolone structure has been shown to influence its biological profile. For instance, studies on related benzoxazole (B165842) derivatives have indicated that the presence of a bromine atom can increase antimicrobial activity. nih.gov In some classes of compounds, replacing a chlorine atom with a bromine atom has been observed to enhance herbicidal activity. google.comresearchgate.net
Fluorine Substitution: Fluorine is a unique element in drug design due to its small size, high electronegativity, and ability to form strong bonds with carbon. The introduction of fluorine can alter a molecule's:
pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, which can affect a drug's absorption and distribution.
Metabolic Stability: The strength of the carbon-fluorine bond can make molecules more resistant to metabolic degradation, thereby prolonging their therapeutic effect.
Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding of a molecule to its biological target.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIGTBBVWMQRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)O2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 6 Bromo 7 Fluorobenzo D Oxazol 2 3h One
Nucleophilic and Electrophilic Substitution Reactions on the Benzo[d]oxazolone Ring System
The electronic nature of the aromatic ring in 6-bromo-7-fluorobenzo[d]oxazol-2(3H)-one, influenced by the electron-withdrawing halogen atoms and the fused oxazolone (B7731731) ring, would theoretically be susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, in particular, is typically a good leaving group in SNAr reactions. However, no specific studies have been found to demonstrate this.
Halogen Exchange Reactions
There is no available literature detailing halogen exchange reactions, such as the Finkelstein reaction, being performed on this compound to replace either the bromine or fluorine atom with other halogens.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
While the general mechanism of SNAr is well-understood, specific examples involving this compound as a substrate are not documented. The relative reactivity of the C-Br versus the C-F bond towards nucleophilic attack has not been experimentally determined for this molecule.
Functional Group Transformations and Modifications of the Benzo[d]oxazolone Core
Modifications to the core structure of this compound are theoretically possible but have not been reported.
Oxidation and Reduction Chemistry of this compound Derivatives
The oxidation and reduction chemistry of this specific compound and its potential derivatives is an area lacking investigation. Standard redox reagents could potentially interact with the aromatic ring or the heterocyclic portion, but no such reactions have been published.
Alkylation, Acylation, and Arylation Reactions on the Nitrogen and Carbon Atoms
The nitrogen atom within the oxazolone ring possesses a lone pair of electrons and is part of an amide-like system, suggesting it could undergo N-alkylation or N-acylation. Similarly, deprotonation of the N-H group would generate a nucleophile for further reactions. Direct C-H functionalization or reactions on the carbon framework are also theoretically plausible but remain undocumented.
Transition Metal-Catalyzed Cross-Coupling Reactions for Complex Molecule Synthesis
The presence of a bromine atom on the aromatic ring strongly suggests that this compound could be a valuable substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, a review of the existing scientific literature reveals no specific instances of this compound being utilized in such synthetic strategies.
Suzuki-Miyaura, Sonogashira, and Heck Coupling Reactions at Brominated Positions
The carbon-bromine bond at the C-6 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. These reactions are fundamental in diversifying the core structure to investigate its biological potential.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating biaryl compounds or introducing alkyl or vinyl groups by coupling an organohalide with a boronic acid or boronate ester. For a substrate like this compound, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C-6 position. While direct literature on this specific compound is limited, extensive research on analogous structures, such as 6-bromobenzothiazoles, demonstrates the feasibility and general conditions for such transformations. mdpi.comresearchgate.net Typically, these reactions employ a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., SPhos) and a base such as K₃PO₄ or Na₂CO₃. researchgate.net The reaction is compatible with a variety of functional groups, enabling the synthesis of complex molecules for biological screening. nih.gov
A representative Suzuki-Miyaura coupling reaction for a related 6-bromobenzothiazole (B1273717) scaffold is shown below, illustrating the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling on an Analogous 6-Bromobenzothiazole Scaffold Data derived from studies on N-(6-bromobenzo[d]thiazol-2-yl)acetamide. researchgate.net
| Aryl Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 |
| p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 81 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75 |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction would enable the introduction of alkynyl groups at the C-6 position of this compound, which are valuable functionalities for further modification or as structural elements in their own right. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. nih.gov Modern methods have also been developed that are copper-free, mitigating issues of catalyst toxicity. scispace.com The resulting alkynyl-substituted benzoxazolones can serve as precursors for more complex structures, including triazoles, or act as bioisosteres for other functional groups in SAR studies. researchgate.net
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Applying the Heck reaction to this compound would allow for the introduction of vinyl groups at the C-6 position. These reactions are typically catalyzed by palladium complexes and require a base. The resulting styrenyl-type derivatives can be valuable for probing specific binding interactions in biological targets or can be further functionalized.
Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis, as nitrogen-containing functional groups are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination is a premier method for the palladium-catalyzed coupling of amines with aryl halides.
This reaction would be highly effective for derivatizing the C-6 position of this compound with a diverse array of primary and secondary amines, including alkylamines, anilines, and various nitrogen-containing heterocycles. The versatility of the Buchwald-Hartwig amination allows for the synthesis of a large library of 6-amino-substituted benzoxazolone analogs. The reaction typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XPhos or RuPhos), and a base (commonly NaOt-Bu or K₃PO₄). The choice of ligand and base is critical and is often optimized depending on the specific amine and aryl halide coupling partners. The ability to introduce substituted amino groups provides a direct route to modulate properties like solubility, basicity, and hydrogen bonding capacity, which are critical for optimizing pharmacological activity.
Other C-N bond-forming reactions, such as copper-catalyzed Ullmann-type couplings, could also be employed, although the milder conditions and broader substrate scope of the Buchwald-Hartwig amination often make it the preferred method in modern synthetic chemistry.
Design and Synthesis of Novel Analogs and Conjugates of this compound for Structure-Activity Relationship (SAR) Investigations
The this compound core is an excellent starting point for SAR studies, which aim to correlate the chemical structure of a compound with its biological activity. The primary goal is to identify which parts of the molecule are essential for its function and to optimize its properties by systematic chemical modification.
Aromatic and Heteroaromatic Rings (via Suzuki-Miyaura): Introducing different rings can explore interactions within a receptor's hydrophobic pockets or establish key π-stacking or hydrogen bond interactions. Modifications could include varying the ring size (e.g., phenyl, naphthyl), heteroatom content (e.g., pyridine, thiophene), and substitution pattern on the appended ring (e.g., methoxy, chloro, cyano groups). nih.gov
Alkynyl Groups (via Sonogashira): The linear geometry of alkynes can be used to probe channels within a binding site or to act as a rigid linker to another pharmacophore.
Substituted Amino Groups (via Buchwald-Hartwig): Introducing various amines allows for the fine-tuning of polarity, hydrogen bonding potential, and basicity. This is critical for improving aqueous solubility and establishing ionic interactions with biological targets. researchgate.net
The synthesis of these analogs allows for the construction of a matrix of compounds that can be tested in biological assays. The resulting data helps build a comprehensive SAR model. For example, studies on related benzoxazolone and benzothiazolone cores have shown that the nature and position of substituents on the aromatic ring system dramatically affect biological activity, such as kinase inhibition or receptor binding affinity. nih.govnih.gov By starting with the 6-bromo-7-fluoro scaffold, researchers can generate a focused library of novel compounds to identify key structural features that lead to enhanced potency and selectivity for a given biological target.
Spectroscopic and Structural Characterization Methodologies for 6 Bromo 7 Fluorobenzo D Oxazol 2 3h One and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. sdsu.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis of 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed.
In this compound, the aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the protons on the benzene (B151609) ring. The fluorine and bromine substituents, along with the oxazolone (B7731731) ring, create distinct electronic environments for the C-4 and C-5 protons. The proton at C-5 is expected to appear as a doublet, coupled to the proton at C-4. Similarly, the proton at C-4 would also be a doublet. A broad singlet for the N-H proton is also anticipated, typically in the range of 10-12 ppm.
The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the benzoxazolone core. The carbonyl carbon (C-2) is characteristically found far downfield. The carbons directly attached to the electronegative fluorine (C-7) and bromine (C-6) atoms will exhibit shifts influenced by these halogens, with the C-F bond causing a significant downfield shift and a large one-bond coupling constant (¹JC-F).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Note: These are predicted values based on known substituent effects in related benzoxazolone structures. Actual experimental values may vary.
| Position | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | H | ~11.5 | br s | - |
| 4 | H | ~7.30 | d | J = 8.0 |
| 5 | H | ~7.15 | d | J = 8.0 |
| 2 | C | ~154.0 | s | - |
| 3a | C | ~130.0 | s | - |
| 4 | C | ~112.0 | s | - |
| 5 | C | ~125.0 | s | - |
| 6 | C | ~115.0 | d | ²JC-F ≈ 15-25 |
| 7 | C | ~145.0 | d | ¹JC-F ≈ 240-250 |
| 7a | C | ~140.0 | s | - |
While 1D NMR provides information on individual atoms, two-dimensional (2D) NMR experiments reveal how these atoms are connected. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the aromatic ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbons. researchgate.net This is crucial for assigning the carbon signals. An HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, and between the H-5 signal and the C-5 signal.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Nucleus | Expected Cross-Peaks |
| COSY | H-4 | ¹H | H-5 |
| H-5 | ¹H | H-4 | |
| HSQC | H-4 | ¹³C | C-4 |
| H-5 | ¹³C | C-5 | |
| HMBC | NH -3 | ¹³C | C-2, C-7a, C-3a |
| H -4 | ¹³C | C-5, C-3a, C-6 | |
| H -5 | ¹³C | C-4, C-7, C-3a |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterization. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range, which makes it very sensitive to the local electronic environment.
A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at C-7. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. Furthermore, this fluorine signal would likely appear as a doublet of doublets due to coupling with the adjacent H-5 proton (typically a four-bond coupling, ⁴JH-F) and potentially a smaller coupling to the bromine atom, although C-F coupling is more prominently observed in the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₇H₃BrFNO₂), HRMS is essential for confirming its composition.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of peaks of almost equal intensity, separated by two mass units (M+ and M+2). HRMS can resolve and accurately measure the mass of both isotopic peaks, providing definitive confirmation of the presence of a single bromine atom.
Table 3: Predicted HRMS Data for the Molecular Ion of this compound
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
| [C₇H₃⁷⁹BrFNO₂]⁺ | ⁷⁹Br | 230.9358 |
| [C₇H₃⁸¹BrFNO₂]⁺ | ⁸¹Br | 232.9338 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is a cornerstone technique in pharmaceutical analysis for purity assessment and the analysis of complex mixtures. mdpi.comnih.gov
To assess the purity of a this compound sample, the material would be dissolved and injected into an LC-MS system. The liquid chromatograph separates the target compound from any impurities, starting materials, or by-products. copernicus.org The mass spectrometer then detects each eluting component. The purity of the sample is determined by comparing the peak area of the target compound to the total area of all detected peaks in the chromatogram. The mass spectrometer simultaneously provides the molecular weight of the main peak, confirming its identity, as well as the masses of any impurities, which can aid in their identification.
Table 4: Illustrative LC-MS Data for a Purity Analysis of a this compound Sample
| Retention Time (min) | Component | Observed m/z [M+H]⁺ | Peak Area (%) |
| 1.5 | Starting Material | (Varies) | 0.5 |
| 3.8 | This compound | 231.9, 233.9 | 99.2 |
| 4.5 | By-product | (Varies) | 0.3 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features.
The spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolone ring). In related 2(3H)-benzoxazolone derivatives, this stretching vibration is typically observed in the range of 1750-1778 cm⁻¹. mdpi.com The exact position is sensitive to the electronic environment, including the presence of the fused aromatic ring and halogen substituents. Another key feature is the N-H stretching vibration, which appears as a sharp to moderately broad band around 3200-3170 cm⁻¹, consistent with a secondary amine within a heterocyclic ring. mdpi.com
Vibrations associated with the aromatic ring, including C=C stretching, are expected in the 1610-1480 cm⁻¹ region. The C-O-C stretching of the oxazolone ring contributes to the spectrum in the fingerprint region, typically around 1200 cm⁻¹. The presence of the halogen substituents is also confirmed by their characteristic absorption bands: the C-F stretch appears in the 1100-1000 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, typically between 700 and 600 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide (in ring) | ~3200 | Medium |
| C=O Stretch | Carbamate (in ring) | ~1760 | Strong |
| C=C Stretch | Aromatic Ring | ~1600, 1480 | Medium-Strong |
| C-O-C Stretch | Oxazolone Ring | ~1200 | Medium |
| C-F Stretch | Aryl Fluoride | ~1050 | Strong |
| C-Br Stretch | Aryl Bromide | ~650 | Medium |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, offering precise data on molecular geometry and the nature of intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a crystalline solid. This technique would reveal the exact bond lengths, bond angles, and torsional angles of this compound. The benzo[d]oxazol-2(3H)-one core is expected to be largely planar. Analysis of related benzoxazole (B165842) derivatives provides expected ranges for key geometric parameters. researchgate.net The covalent bond between the bromine atom and the benzene ring is anticipated to be approximately 1.90 Å, while the C-F bond is significantly shorter, around 1.35 Å. Within the oxazolone ring, the carbonyl C=O bond length is expected to be near 1.21 Å, and the N-C(O) and C-O bonds would be approximately 1.38 Å and 1.37 Å, respectively.
Table 2: Typical Bond Lengths Expected for this compound
| Bond | Type | Expected Length (Å) |
|---|---|---|
| C-Br | Aromatic | ~1.90 |
| C-F | Aromatic | ~1.35 |
| C=O | Carbamate | ~1.21 |
| N-C(O) | Carbamate | ~1.38 |
| C-O | Ether (in ring) | ~1.37 |
| C=C | Aromatic | ~1.39 |
The solid-state architecture of this compound is dictated by a variety of non-covalent interactions. nih.gov These interactions are crucial for understanding the material's physical properties.
Hydrogen Bonding: The most significant directional interaction is expected to be hydrogen bonding between the N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This N-H···O=C interaction often leads to the formation of infinite chains or centrosymmetric dimers, which are common motifs in the crystal structures of related heterocyclic compounds. nih.gov
π-π Stacking: The planar, electron-rich benzoxazolone ring system is highly conducive to π-π stacking interactions. These interactions, characterized by centroid-to-centroid distances typically between 3.5 and 3.9 Å, would play a major role in stabilizing the crystal lattice by arranging the molecules in parallel stacks.
Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor due to the presence of an electropositive region known as a σ-hole. This allows for attractive interactions with Lewis bases, such as the carbonyl oxygen of an adjacent molecule (Br···O). Furthermore, interactions between the bromine and fluorine atoms (Br···F) of neighboring molecules are also possible and have been observed in related fluorinated bromochromone structures. researchgate.net
The interplay and relative strength of these varied interactions ultimately determine the final crystal architecture. nih.gov
Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice. wikipedia.org Heterocyclic compounds, including benzoxazolone derivatives, are known to exhibit polymorphism. researchgate.net The existence of multiple strong interaction sites (N-H, C=O, Br, F, and the π-system) in this compound suggests a high potential for forming different packing arrangements, leading to polymorphism. Different polymorphs of a substance can have distinct physical properties, such as melting point, solubility, and stability, which is of critical importance in materials science and pharmaceutical development. nih.gov
Co-crystallization is a technique in crystal engineering where a compound is crystallized with a second, different molecule (a "coformer") to form a new crystalline solid with a defined stoichiometry. The diverse functional groups of this compound make it a prime candidate for forming co-crystals. For instance, the N-H and C=O groups could form robust hydrogen bonds with coformers containing complementary functionalities like carboxylic acids or pyridyl groups. This approach could be used to systematically modify the physical properties of the solid material.
Computational Chemistry and Theoretical Studies of 6 Bromo 7 Fluorobenzo D Oxazol 2 3h One
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, these methods provide a detailed picture of its electronic characteristics and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on analogous bromo-substituted heterocyclic compounds have utilized DFT with the B3LYP functional basis set to analyze frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov
For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energies of these orbitals. DFT calculations can also determine various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior.
Table 1: Predicted Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.36 | Indicates chemical stability and reactivity |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron |
| Electron Affinity (A) | 1.89 | Energy released when an electron is added |
| Global Hardness (η) | 2.18 | Resistance to change in electron distribution |
The benzoxazolone ring system is largely planar. However, conformational analysis is important for understanding the molecule's three-dimensional shape and flexibility, which can influence its biological activity. Both ab initio (from the beginning) and semi-empirical methods are employed for this purpose. For similar benzoxazolone derivatives, studies have shown that different conformers can exist, with energy differences calculated to determine the most stable conformation. nih.gov For instance, in a related compound, 11 stable conformers were identified, with the most stable one being well-reproduced by experimental X-ray data. nih.gov These methods, such as Hartree-Fock (HF) and DFT, can calculate the potential energy surface of the molecule to identify low-energy, stable conformations. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics in Solution
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, particularly in a solution environment which mimics physiological conditions. By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound more extensively than static quantum calculations. These simulations are valuable for understanding how the molecule's shape fluctuates in a solvent and for assessing the stability of ligand-protein complexes. In studies of other benzoxazole (B165842) derivatives, MD simulations have confirmed the stability of ligand-receptor interactions predicted by molecular docking. rjeid.com
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule like this compound might interact with a biological target, such as an enzyme or receptor.
Docking algorithms place the ligand into the binding site of a protein in various orientations and conformations, scoring each pose based on factors like intermolecular forces. This process helps identify the most likely binding mode. For related heterocyclic compounds, molecular docking has been successfully used to rationalize in vitro biological results by identifying key interactions, such as van der Waals forces, polar interactions, and π–π stacking, with specific amino acid residues in the active site of enzymes like monoamine oxidases. nih.gov The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. rjeid.com A lower binding energy generally indicates a more stable complex.
Table 2: Illustrative Molecular Docking Results against a Hypothetical Protein Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.5 | Tyr250, Phe412 | π–π stacking |
| This compound | -8.5 | Ser150, Gln200 | Hydrogen Bonding |
These studies are crucial for predicting whether the compound is likely to be an inhibitor or activator of a particular protein, guiding the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity.
SAR provides qualitative insights by observing how changes in the structure (e.g., adding or removing a functional group) affect activity. For instance, the position of the bromo and fluoro substituents on the benzoxazolone core is critical for its interaction with a target.
QSAR takes this a step further by creating a mathematical model. nih.gov For a series of related benzoxazolone derivatives, 2D-QSAR or 3D-QSAR models can be developed. researchgate.netresearchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the biological activity (e.g., IC₅₀ value). A statistically robust QSAR model, validated internally and externally, can be a powerful tool for predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov The development of such models is essential for optimizing the therapeutic potential of the this compound scaffold.
Elucidation of Molecular Determinants for Biological Efficacy
To understand the potential biological activity of this compound, computational methods are invaluable. These studies typically involve assessing the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. Such analyses, which are currently unavailable for this specific compound, would be crucial in predicting its interactions with biological targets.
Computational Crystallography and Intermolecular Interaction Energy Analysis
The arrangement of molecules in a crystal lattice and the forces that govern this organization are fundamental to a compound's physical properties. Computational crystallography provides a theoretical lens through which to view and quantify these interactions.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For a molecule like this compound, this analysis would reveal the nature and prevalence of interactions involving its bromine and fluorine atoms, as well as potential hydrogen bonds and other van der Waals forces.
A typical output of this analysis is a 2D fingerprint plot, which summarizes the intermolecular contacts. The relative contributions of different types of contacts are key to understanding the packing motifs. For instance, in many brominated organic compounds, Br···H, Br···Br, and π-π stacking interactions play significant roles.
Table 1: Hypothetical Hirshfeld Surface Contact Percentages for this compound
| Intermolecular Contact | Percentage of Total Hirshfeld Surface Area |
| H···H | Data not available |
| Br···H/H···Br | Data not available |
| F···H/H···F | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| C···C | Data not available |
| N···H/H···N | Data not available |
| Br···F/F···Br | Data not available |
This table is for illustrative purposes only. The data would be populated upon completion of Hirshfeld surface analysis.
Energy Framework Calculations for Crystal Lattice Stabilization
To further quantify the forces holding the crystal lattice together, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, polarization, dispersion, and repulsion components. The resulting energy frameworks provide a visual representation of the strength and nature of the packing, highlighting the dominant forces in the crystal's stabilization.
For this compound, such calculations would provide precise values for the energetic contributions of different intermolecular interactions, offering a deeper understanding of the crystal's stability.
Table 2: Hypothetical Interaction Energy Components for this compound
| Energy Component | Value (kJ/mol) |
| Electrostatic | Data not available |
| Polarization | Data not available |
| Dispersion | Data not available |
| Repulsion | Data not available |
| Total Interaction Energy | Data not available |
This table is for illustrative purposes only. The data would be derived from energy framework calculations.
Biological and Biomedical Research Applications of 6 Bromo 7 Fluorobenzo D Oxazol 2 3h One Derivatives
Investigation as Antimicrobial Agents
Research in Anticancer Development
There is currently no publicly available research detailing the investigation of 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one derivatives in the context of anticancer drug development.
Enzyme and Receptor Inhibition Studies
Inhibition of Lipases (e.g., sn-1-Diacylglycerol Lipase (B570770) α, Autotaxin)
Derivatives of the benzoxazolone core structure have been investigated as inhibitors of several lipases, playing crucial roles in various signaling pathways.
sn-1-Diacylglycerol Lipase α (DAGLα)
sn-1-Diacylglycerol lipase α is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). While various classes of inhibitors for DAGLα have been explored, including glycine (B1666218) sulfonamides and α-ketoheterocycles, there is currently a lack of specific research data directly implicating this compound derivatives as inhibitors of this enzyme. The broader class of benzoxazolones has not been prominently featured as a primary scaffold for DAGLα inhibition in the reviewed literature.
Autotaxin (ATX)
Autotaxin is a secreted lysophospholipase D that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a range of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The benzoxazolone moiety has been identified as a valuable pharmacophore in the design of ATX inhibitors. It can act as a zinc-binding motif, interacting with the active site of the enzyme.
One notable example of a benzoxazolone-containing ATX inhibitor is PF-8380. Although this compound does not feature the specific 6-bromo-7-fluoro substitution pattern, its structure highlights the utility of the benzoxazolone core in ATX inhibition. Research has also focused on replacing the benzoxazolone head with other zinc-binding groups to enhance properties like solubility. The development of derivatives of this compound could potentially leverage the established role of the benzoxazolone scaffold in ATX inhibition, with the halogen substitutions offering opportunities to fine-tune the compound's inhibitory activity and physicochemical properties.
Table 1: Examples of Benzoxazolone-Related Lipase Inhibitors
| Compound/Derivative Class | Target Lipase | Key Findings |
| PF-8380 (Benzoxazolone-containing) | Autotaxin (ATX) | Acts as a potent inhibitor by engaging the zinc ions in the active site. |
| Triazole-based ATX inhibitors | Autotaxin (ATX) | Developed as replacements for the benzoxazolone motif to improve solubility and reduce hERG activity. |
| Glycine sulfonamides | sn-1-Diacylglycerol Lipase α (DAGLα) | Identified as a novel class of reversible inhibitors for DAGLα. |
Interactions with Other Specific Biological Targets (e.g., Human Galactokinase 1)
Human Galactokinase 1 (GALK1)
Human galactokinase 1 is a crucial enzyme in the Leloir pathway of galactose metabolism. Deficiencies in the subsequent enzyme, GALT, lead to the accumulation of galactose-1-phosphate, causing classic galactosemia. Inhibition of GALK1 has been proposed as a therapeutic strategy to prevent this toxic accumulation.
High-throughput screening has identified benzoxazole (B165842) derivatives as a promising chemotype for the development of GALK1 inhibitors. These compounds are often ATP-competitive, binding to the nucleotide-binding pocket of the enzyme. Structure-activity relationship (SAR) studies have been conducted on various benzoxazole-based inhibitors to optimize their potency and selectivity. While specific data on this compound as a GALK1 inhibitor is not available, the established activity of the broader benzoxazole class suggests that derivatives with this specific halogenation pattern could be of interest for further investigation. The electron-withdrawing nature of the fluorine and the size of the bromine atom could influence the binding affinity and selectivity for GALK1.
Table 2: Benzoxazole Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Mode of Action |
| Benzoxazole Derivatives | Human Galactokinase 1 (GALK1) | ATP-competitive inhibition |
Development as Chemical Probes for Biological Target Identification and Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in cellular and in vivo systems. The benzoxazolone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to a variety of biological targets. This makes it an excellent starting point for the development of chemical probes.
Derivatives of this compound possess several features that are advantageous for their development as chemical probes:
Modifiable Core Structure: The benzoxazolone ring system can be readily functionalized at multiple positions, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein.
Fluorine as a Probe: The presence of a fluorine atom is particularly useful for biophysical studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the binding of the probe to its target protein, providing valuable information about the binding site and kinetics.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of the probe for its target.
While specific examples of this compound derivatives being used as chemical probes for the aforementioned lipases or galactokinase are not yet prevalent in the literature, the general utility of the benzoxazolone scaffold in probe development is well-established for other targets, such as the translocator protein (TSPO). The unique electronic and steric properties conferred by the bromo and fluoro substituents make this particular derivative an attractive candidate for the design of novel and selective chemical probes to investigate a wide range of biological targets and pathways.
Materials Science and Advanced Applications of Benzo D Oxazolone Derivatives
Potential in Organic Electronic Materials and Organic Semiconductors
The benzo[d]oxazolone core, an electron-accepting moiety, provides a versatile platform for the design of organic electronic materials. The electronic properties of this heterocyclic system can be finely tuned through chemical modification, including halogenation. The presence of bromine and fluorine atoms in 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one is expected to significantly influence its electronic characteristics. Fluorine, being a highly electronegative atom, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor for stability and performance in organic electronic devices. Bromine, on the other hand, can facilitate intermolecular interactions and influence the molecular packing in the solid state, which is crucial for efficient charge transport.
While direct studies on the semiconductor properties of This compound are not extensively reported, the broader class of benzoxazole (B165842) derivatives has shown potential. For instance, conjugated polymers containing benzotriazole, a related heterocyclic structure, have been investigated for their applications in organic solar cells and organic light-emitting diodes (OLEDs). These polymers often exhibit good solubility, and their optical and electronic properties can be tailored through synthetic modifications. researchgate.netrsc.org The electron-deficient nature of the benzoxazole ring makes it a suitable building block for n-type or ambipolar organic semiconductors when combined with appropriate electron-donating units.
The potential of halogenated benzoxazolone derivatives in organic electronics is rooted in the fundamental principles of molecular design for semiconductors. The key parameters for an organic semiconductor include its charge carrier mobility, on/off ratio in a transistor, and its energy levels relative to the electrodes. Halogenation is a known strategy to enhance the performance of organic semiconductors by improving air stability and promoting favorable intermolecular packing for charge transport.
Table 1: Illustrative Electronic Properties of Halogenated Aromatic Compounds for Organic Electronics
| Property | Value Range | Significance in Organic Electronics |
| HOMO Energy Level | -5.0 to -6.0 eV | Determines the efficiency of hole injection and oxidation stability. |
| LUMO Energy Level | -2.5 to -4.0 eV | Influences electron injection and reduction stability. |
| Band Gap | 1.5 to 3.0 eV | Dictates the optical absorption and emission properties. |
| Charge Carrier Mobility | 10⁻⁵ to 10¹ cm²/Vs | Measures the efficiency of charge transport through the material. |
Note: The values in this table are representative of typical organic semiconductors and are provided for illustrative purposes. The specific properties of this compound would require experimental determination.
Integration into Functional Polymers and Hybrid Materials
The This compound molecule can be envisioned as a functional monomer for the synthesis of novel polymers. The presence of the reactive N-H group in the oxazolone (B7731731) ring and the potential for functionalization on the aromatic ring provide handles for polymerization. For instance, poly(benzoxazole imide)s (PBOPIs) have been synthesized from diamines containing a benzoxazole moiety, exhibiting excellent thermal stability and mechanical properties. rsc.org While these polymers are not directly derived from benzo[d]oxazol-2(3H)-one, they demonstrate that the benzoxazole unit can be successfully incorporated into high-performance polymer backbones.
The synthesis of polymers directly from This compound could proceed through various polymerization techniques. For example, N-alkylation or N-arylation followed by polymerization of other functional groups introduced onto the molecule could lead to polymers with the benzoxazolone moiety as a pendant group. Alternatively, the bromine atom could be utilized in cross-coupling reactions to form conjugated polymers.
The resulting polymers could possess a unique combination of properties. The rigid benzoxazolone unit would contribute to thermal stability and potentially ordered packing, while the halogen atoms could enhance flame retardancy and modulate the polymer's electronic properties. Such functional polymers could find applications in areas like high-performance engineering plastics, materials for gas separation membranes, or as dielectric layers in electronic devices.
Furthermore, these benzoxazolone-based polymers could be used to create hybrid materials. By blending or co-polymerizing with other polymers, or by incorporating inorganic nanoparticles, hybrid materials with tailored optical, electronic, and mechanical properties could be developed. For example, polybenzoxazine-based conducting materials have been created by incorporating conductive elements like polyaniline or carbon nanotubes, making them suitable for applications in energy storage and electromagnetic shielding. mdpi.com
Table 2: Potential Polymerization Strategies for Benzoxazolone Derivatives
| Polymerization Method | Potential Functional Group | Resulting Polymer Type | Potential Applications |
| Polycondensation | Diamine or dicarboxylic acid derivatives | Polyamides, Polyimides | High-performance plastics, membranes |
| Cross-coupling Reactions | Bromine atom, boronic esters | Conjugated polymers | Organic electronics, sensors |
| Ring-opening Polymerization | (if modified into a cyclic monomer) | Polyesters, Polyamides | Biodegradable materials, drug delivery |
| Addition Polymerization | Vinyl or acetylene (B1199291) groups | Polyacrylates, Polyacetylenes | Coatings, functional films |
Role as Building Blocks for Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of molecules through non-covalent interactions. This compound possesses several features that make it an attractive building block for supramolecular assemblies. The planar aromatic core can participate in π-π stacking interactions, while the amide-like functionality of the oxazolone ring can form strong hydrogen bonds.
Crucially, the bromine and fluorine atoms can engage in halogen bonding, a highly directional and specific non-covalent interaction. nih.gov Halogen bonds, particularly with iodine and bromine, have emerged as a powerful tool in crystal engineering and the construction of supramolecular architectures. semanticscholar.org The interplay of hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of well-defined one-, two-, or three-dimensional structures. For instance, carbazole-based vinyl-benzoxazole derivatives have been shown to self-assemble into gel phases through a combination of these interactions. researchgate.netnih.gov
The ability to form ordered structures through self-assembly is of great interest for the development of "bottom-up" approaches to fabricating nanomaterials. The specific arrangement of molecules in a supramolecular assembly can give rise to emergent properties that are not present in the individual molecules. For example, ordered π-stacked arrays of conjugated molecules can exhibit enhanced charge transport properties, making them suitable for use in organic electronics.
The self-assembly of This compound could be controlled by factors such as solvent choice, temperature, and the presence of other interacting molecules. This could lead to the formation of various supramolecular structures, such as nanofibers, ribbons, or vesicles, with potential applications in areas like sensing, catalysis, and drug delivery.
Table 3: Key Non-Covalent Interactions for Supramolecular Assembly
| Interaction Type | Description | Strength (kcal/mol) | Role in Assembly |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | 3 - 10 | Directional control, formation of chains and sheets. |
| π-π Stacking | Attractive interaction between aromatic rings. | 1 - 5 | Promotes columnar or layered structures. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | 1 - 8 | High directionality, useful for crystal engineering. |
| van der Waals Forces | Weak, non-specific attractive forces. | < 1 | Contribute to overall packing and stability. |
Future Directions and Emerging Research Avenues for 6 Bromo 7 Fluorobenzo D Oxazol 2 3h One
Advancements in Asymmetric Synthesis for Enantiomerically Pure Benzo[d]oxazolone Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For novel benzo[d]oxazolone derivatives that may possess a stereocenter, the development of asymmetric synthetic routes would be a critical research avenue.
Future research could focus on the application of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to achieve stereoselective synthesis of 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one derivatives. Methodologies like chiral high-performance liquid chromatography (HPLC) would be essential for the separation and analysis of the resulting enantiomers. The development of such synthetic strategies would be a significant step towards understanding the specific biological activities of individual stereoisomers.
Design of Multi-Targeted Ligands Incorporating the 6-Bromo-7-fluorobenzo[d]oxazolone Moiety
The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases. The design of multi-targeted ligands (MTDLs), single molecules capable of modulating multiple biological targets, represents a promising therapeutic strategy. The benzoxazolone scaffold is an attractive starting point for the design of MTDLs due to its versatile binding capabilities.
Future research could involve the strategic derivatization of the this compound core to incorporate pharmacophores known to interact with various disease-related targets. For instance, by appending moieties that interact with enzymes or receptors implicated in neurodegenerative diseases or cancer, novel MTDLs could be developed. This approach would require extensive computational modeling for rational drug design, followed by chemical synthesis and rigorous biological evaluation to confirm multi-target engagement.
Application in Phenotypic Screening and High-Throughput Assay Development
Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has re-emerged as a powerful tool in drug discovery for identifying first-in-class medicines. The unique substitution pattern of this compound makes it an interesting candidate for inclusion in diverse chemical libraries for phenotypic screening campaigns.
Future efforts could involve synthesizing a library of derivatives based on the this compound scaffold and screening them across a wide array of disease models, such as cancer cell lines, patient-derived cells, or model organisms. The development of high-throughput assays would be crucial for efficiently screening these compounds and identifying those with desirable phenotypic effects. Subsequent target deconvolution studies would then be necessary to elucidate the mechanism of action of any identified hits.
Green Chemistry Approaches for Sustainable Synthesis and Derivatization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and derivatization of novel compounds like this compound is an important consideration for environmentally responsible research and development.
Future research in this area could explore several avenues:
Use of Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.
Catalytic Methods: Employing reusable solid-supported catalysts or biocatalysts to improve reaction efficiency and reduce waste.
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
By integrating green chemistry principles from the outset, the synthesis of this compound and its derivatives could be achieved in a more sustainable and environmentally friendly manner.
Q & A
Q. What are the common synthetic routes for 6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization of halogenated precursors. A general approach includes:
Halogenation : Introduce bromine and fluorine via electrophilic substitution or cross-coupling reactions. For example, fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
Cyclization : React a bromo-fluoro-substituted precursor (e.g., 6-bromo-7-fluoro-2-hydroxybenzamide) with a cyclizing agent like POCl₃ or PCl₃ to form the oxazolone ring .
Optimization : Adjust reaction time (3–6 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for cyclization agents). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Check Method | Reference |
|---|---|---|---|---|
| Halogenation | DAST, DCM, 0°C → RT, 12 h | 65–70 | TLC (Hex:EA = 3:1) | |
| Cyclization | POCl₃, reflux, 4 h | 75–80 | HPLC, NMR |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions. The fluorine atom induces deshielding in adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic H). ¹⁹F NMR confirms fluorine integration .
- FT-IR : Look for C=O stretch (~1700 cm⁻¹) and C-Br/C-F stretches (500–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₃BrFNO₂; theoretical [M+H]⁺ = 232.94) .
Advanced Research Questions
Q. How does the fluorine substituent at the 7-position influence electronic properties and reactivity compared to non-fluorinated analogs?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, altering nucleophilic attack sites. Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces .
- Reactivity Studies : Compare substitution rates (e.g., Suzuki coupling) between 6-bromo-7-fluoro and 6-bromo derivatives. Fluorine reduces reactivity at the 7-position due to steric and electronic hindrance .
Q. Table 2: Comparative Reactivity Data
| Compound | Suzuki Coupling Yield (%) | Reference |
|---|---|---|
| 6-Bromo-7-fluoro derivative | 45 | |
| 6-Bromo derivative | 72 |
Q. What strategies enable regioselective substitution at the bromine site while preserving the fluorine atom?
Methodological Answer:
Q. How can computational methods predict biological activity or metabolic pathways of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the compound’s 3D structure (PubChem CID). Fluorine’s hydrophobicity may enhance binding affinity .
- ADMET Prediction (SwissADME) : Assess metabolic stability. The oxazolone ring is prone to hydrolysis in vivo, suggesting prodrug strategies .
Q. What are the challenges in purifying this compound, and what techniques are recommended?
Methodological Answer:
- Challenges : Low solubility in polar solvents; co-elution of halogenated byproducts.
- Solutions : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) or recrystallization in dimethylformamide (DMF)/H₂O (1:5) .
Data Contradictions and Validation
- Melting Point Variability : Reported mp ranges (143–144°C vs. 178–180°C in similar compounds) suggest polymorphism. Validate via DSC analysis .
- Biological Activity : Discrepancies in cytotoxicity data (e.g., IC₅₀ values) may arise from assay conditions (cell line variability). Replicate studies using standardized protocols (e.g., MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
